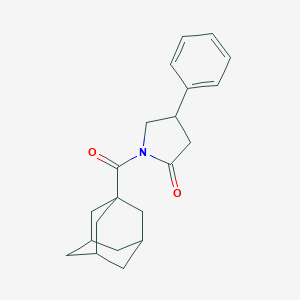![molecular formula C17H13ClN4OS B421640 5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 371137-61-0](/img/structure/B421640.png)
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido-thieno-triazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thieno ring and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized using the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.
Formation of the Pyrido Ring: The pyrido ring can be constructed by cyclization reactions involving appropriate precursors.
Formation of the Triazine Ring: The triazine ring is formed through diazotization reactions, followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
作用機序
it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or interaction with DNA . Further research is needed to elucidate the precise molecular mechanisms.
類似化合物との比較
Similar Compounds
Thieno[3,2-b]thiophene: A related compound with a similar thieno ring structure.
Thieno[2,3-d]pyrimidine: Another compound with a fused thieno and pyrimidine ring system.
Triazolo[4,3-b]pyridazine: A compound with a triazole and pyridazine ring system.
Uniqueness
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its specific combination of pyrido, thieno, and triazine rings, along with the presence of a 2-chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
371137-61-0 |
|---|---|
分子式 |
C17H13ClN4OS |
分子量 |
356.8g/mol |
IUPAC名 |
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-7-10(2)19-16-13(9)14-15(24-16)17(23)22(21-20-14)8-11-5-3-4-6-12(11)18/h3-7H,8H2,1-2H3 |
InChIキー |
LRNLNRXQRFUEAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(N=N3)CC4=CC=CC=C4Cl)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(N=N3)CC4=CC=CC=C4Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-9-[2-(dibenzylamino)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421558.png)
![5-{2,4-dichloro-5-nitrophenyl}-2-phenyl-4-[(2,3,4-trifluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421560.png)
![ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421562.png)
![(4Z)-5-(2,4-dichloro-5-nitrophenyl)-4-[1-(dimethylamino)ethylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421563.png)
![3-(2,4-dichlorophenyl)-4-[(dimethylamino)methylene]-5(4H)-isoxazolone](/img/structure/B421566.png)
![3-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}propanenitrile](/img/structure/B421567.png)

![2-(4-benzhydryl-1-piperazinyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B421569.png)
![N-(1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-yl)decanamide](/img/structure/B421570.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)dodecanamide](/img/structure/B421575.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B421576.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B421577.png)
![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421579.png)

